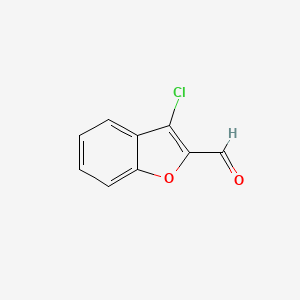

3-Chloro-1-benzofuran-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUJMIJZIBBAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406106 | |

| Record name | 3-Chlorobenzofuran-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40620-00-6 | |

| Record name | 3-Chlorobenzofuran-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 Chloro 1 Benzofuran 2 Carbaldehyde

Reactions Involving the Aldehyde Functional Group at C-2

The aldehyde group at the C-2 position is highly reactive and participates in a variety of classical carbonyl chemistry reactions. Its proximity to the benzofuran (B130515) ring system and the adjacent chlorine atom influences its reactivity, making it a key site for molecular elaboration.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. scirp.orgsigmaaldrich.com This reaction, when applied to 3-Chloro-1-benzofuran-2-carbaldehyde, provides a powerful route to α,β-unsaturated systems, which are important intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. sphinxsai.com

The reaction proceeds via the deprotonation of the active methylene compound by a base (such as piperidine (B6355638), diethylamine, or their ammonium (B1175870) salts) to form a nucleophilic carbanion. sphinxsai.com This carbanion then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol-type intermediate typically undergoes spontaneous dehydration to yield the final, more stable, conjugated product. sigmaaldrich.com The choice of solvent and catalyst can significantly influence the reaction rate and yield.

Detailed research has demonstrated the application of this reaction to various furan (B31954) and benzofuran aldehydes. For instance, the condensation of substituted furan-2-carboxaldehydes with creatinine (B1669602) has been successfully carried out using piperidine as a catalyst in a mixture of acetic anhydride (B1165640) and acetic acid. sphinxsai.com Similarly, naphthofuran-2-carbaldehyde reacts with ethyl cyanoacetate (B8463686) in refluxing ethanol (B145695) to yield the corresponding Knoevenagel product. scirp.org These examples highlight a general methodology that is applicable to this compound for the synthesis of derivatives with extended conjugation.

Table 1: Examples of Knoevenagel Condensation with Benzofuran-related Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product |

|---|---|---|---|

| Naphthofuran-2-carbaldehyde | Ethyl cyanoacetate | Ethanol, Reflux | Ethyl 2-cyano-3-(naphtho[2,1-b]furan-2-yl)acrylate |

| 5-Substituted furan-2-carboxaldehyde | Creatinine | Piperidine, Acetic Anhydride, Acetic Acid, Reflux | 5-(5-Substituted-furan-2-ylidene)-2-imino-1-methylimidazolidin-4-one |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in the synthesis of flavonoids and other biologically active compounds. jetir.orgchemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). rjlbpcs.comnih.gov this compound serves as the aromatic aldehyde component in this reaction, allowing for the incorporation of the benzofuran moiety into the chalcone (B49325) framework.

The general procedure involves treating a mixture of this compound and a substituted acetophenone with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. jetir.orgnih.gov The base abstracts an acidic α-proton from the acetophenone to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzofuran aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to afford the α,β-unsaturated chalcone. nih.gov

This methodology has been successfully applied to synthesize a variety of benzofuran-containing chalcones, which have been investigated for their pharmacological potential. researchgate.net The reaction is versatile, accommodating a wide range of substituents on both the acetophenone and the benzofuran ring.

Table 2: Synthesis of Chalcones from this compound

| Reactant 1 | Reactant 2 (Acetophenone) | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Acetophenone | NaOH, Ethanol, Stirring at room temp. | (E)-1-Phenyl-3-(3-chloro-1-benzofuran-2-yl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | KOH, Methanol, Stirring at room temp. | (E)-1-(4-Methoxyphenyl)-3-(3-chloro-1-benzofuran-2-yl)prop-2-en-1-one |

The aldehyde group of this compound can be transformed into a variety of other functional groups, significantly expanding its synthetic utility. A common and important transformation is its conversion to a nitrile group (-CN). Nitriles are valuable intermediates, participating in reactions such as hydrolysis to carboxylic acids, reduction to amines, and addition of Grignard reagents to form ketones. youtube.com

A prevalent method for converting aldehydes to nitriles involves a two-step, one-pot process. First, the aldehyde reacts with hydroxylamine (B1172632) to form an aldoxime intermediate. Subsequent dehydration of this aldoxime yields the corresponding nitrile. organic-chemistry.org Various dehydrating agents can be employed for this purpose, including thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or ethyl dichlorophosphate. youtube.comorganic-chemistry.org

Another efficient approach involves the direct oxidation of the aldehyde in the presence of an ammonia (B1221849) source. Reagents like trichloroisocyanuric acid (TCCA) in aqueous ammonia can convert aldehydes directly into nitriles in excellent yields. organic-chemistry.org This one-pot method is advantageous as it avoids the isolation of the intermediate aldoxime. These established methods provide reliable pathways for the synthesis of 3-chloro-1-benzofuran-2-carbonitrile from its corresponding aldehyde.

Table 3: Methods for Converting Aldehydes to Nitriles

| Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|

| Aldehyde | 1. NH₂OH·HCl2. Dehydrating agent (e.g., SOCl₂) | Aldoxime formation followed by dehydration | Nitrile |

| Aldehyde | Trichloroisocyanuric acid (TCCA), aq. NH₃ | One-pot oxidative amination and dehydration | Nitrile |

Transformations at the Chlorine Substituent at C-3

The chlorine atom at the C-3 position of the benzofuran ring is susceptible to nucleophilic substitution, providing a handle for further functionalization of the heterocyclic core. This reactivity allows for the introduction of a wide range of substituents, including those containing oxygen, nitrogen, and sulfur.

The C-3 position of the benzofuran nucleus, activated by the adjacent oxygen atom and the electron-withdrawing carbaldehyde group, can undergo nucleophilic aromatic substitution (SNAr). While the benzofuran ring itself is electron-rich, the specific substitution pattern in this compound facilitates the displacement of the chloride ion by various nucleophiles.

These reactions are often catalyzed by transition metals, such as palladium or copper, which facilitate the coupling process. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at this position. researchgate.net Nucleophiles such as amines, alcohols, and thiols can be used to displace the chlorine atom, leading to the synthesis of 3-amino, 3-alkoxy, and 3-thioether substituted benzofuran derivatives, respectively. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Recent advancements in electrochemical nickel-catalyzed C-O coupling reactions have also shown promise for the arylation of alcohols with aryl halides, a methodology that could potentially be applied to this compound. acs.org Such methods offer a pathway to synthesize 3-aryloxy-1-benzofuran-2-carbaldehyde derivatives.

The introduction of a sulfur-containing moiety at the C-3 position can be achieved through nucleophilic substitution of the chlorine atom with a sulfur-based nucleophile. Thiolates (RS⁻), generated from thiols (RSH) and a base, are effective nucleophiles for this transformation.

The reaction of this compound with a thiol, such as thiophenol, in the presence of a suitable base like potassium carbonate or sodium hydride, leads to the formation of a 3-sulfenylated benzofuran derivative. This reaction proceeds via the SNAr mechanism, where the thiolate anion attacks the C-3 carbon, displacing the chloride ion. These 3-thioether substituted benzofurans are of interest in medicinal chemistry and materials science. This approach provides a direct and efficient route to a variety of 3-alkylthio and 3-arylthio benzofuran derivatives.

Table 4: Representative Nucleophilic Substitution at C-3

| Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| This compound | Thiophenol (PhSH) | K₂CO₃, DMF, 100 °C | 3-(Phenylthio)-1-benzofuran-2-carbaldehyde |

| This compound | Morpholine | Pd catalyst, Base, Toluene, Reflux | 3-Morpholino-1-benzofuran-2-carbaldehyde |

Annulation and Ring-Fusion Reactions Utilizing this compound

Annulation strategies involving this compound are key to assembling elaborate molecular architectures where the benzofuran moiety is fused to other heterocyclic rings. The presence of both an electrophilic aldehyde center and a displaceable chlorine atom allows for sequential or one-pot reactions to build these complex structures.

Construction of Benzofuran-Fused Heteroacenes (e.g., Benzofuran-thieno[3,2-b]indoles)

The synthesis of N,O,S-heteroacenes, specifically 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles (BFTIs), highlights a strategic use of this compound as a starting material. nih.govacs.org These fused heteroacenes are of interest for their potential applications in organic semiconductor materials. nih.gov The construction of the BFTI core from the title compound is a multi-step process that skillfully manipulates the chloro and aldehyde functionalities. nih.govacs.org

The synthetic route involves three main stages:

Thioetherification: The chlorine atom at the C-3 position is first displaced by a thioglycolate moiety. Specifically, reaction with methyl thioglycolate replaces the chloro group with a -SCH₂CO₂Me group. nih.gov

Nitrile Formation: The aldehyde group at the C-2 position is converted into a nitrile (-CN) group. This is typically achieved by forming an oxime with hydroxylamine hydrochloride, followed by dehydration with a reagent like phosphorus oxychloride (POCl₃). nih.gov

Thiophene Ring Cyclization: The resulting intermediate, which now contains both the thioether and nitrile functionalities, undergoes a base-promoted intramolecular cyclization. A strong base, such as potassium tert-butoxide (KOt-Bu), facilitates the condensation to form the 3-aminothieno[3,2-b]benzofuran-2-carboxylate core. nih.gov

From this key intermediate, the final indole (B1671886) ring is constructed via a Fischer indolization, completing the synthesis of the benzofuran-thieno[3,2-b]indole heteroacene. nih.govacs.org

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic substitution of C-3 chloro group | Methyl thioglycolate | Benzofuran-3-thioether derivative |

| 2 | Conversion of C-2 aldehyde to nitrile | Hydroxylamine hydrochloride, then POCl₃ | Benzofuran-2-carbonitrile derivative |

| 3 | Base-promoted intramolecular cyclization | Potassium tert-butoxide (KOt-Bu) | Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate |

| 4 | Fischer Indolization | Aryl hydrazine (B178648) | 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole |

Synthesis of Benzofuro[3,2-c]pyridine Derivatives

The synthesis of the nih.govbenzofuro[3,2-c]pyridine ring system can be achieved from benzofuran-2-carbaldehyde precursors. researchgate.netresearchgate.net While the direct use of the 3-chloro derivative is not explicitly detailed, the established pathway involves the formation of a key chloro-intermediate that is analogous in structure and reactivity. The general strategy involves building a pyridine (B92270) ring onto the benzofuran 'c' face through a cyclization and subsequent aromatization sequence.

A representative synthesis begins with 1-benzofuran-2-carbaldehyde and proceeds as follows:

Doebner Condensation: The aldehyde is reacted with malonic acid to form (E)-3-(1-benzofuran-2-yl)propenoic acid. researchgate.netresearchgate.net

Curtius Rearrangement/Cyclization: The carboxylic acid is converted to an acyl azide, which upon heating, undergoes cyclization to yield nih.govbenzofuro[3,2-c]pyridin-1(2H)-one. researchgate.netresearchgate.net

Aromatization: The pyridinone is then treated with phosphorus oxychloride (POCl₃) to generate a 1-chloro- nih.govbenzofuro[3,2-c]pyridine intermediate. researchgate.netresearchgate.net This step is crucial as it introduces a chloro-substituent on the newly formed pyridine ring.

Dechlorination: The final aromatized product, nih.govbenzofuro[3,2-c]pyridine, is obtained by the reduction of the chloro-intermediate, for example, using zinc and acetic acid. researchgate.netresearchgate.net

This pathway demonstrates how a chloro-substituted intermediate is pivotal in the formation of the fully aromatic fused pyridine system.

| Step | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 1-Benzofuran-2-carbaldehyde | Malonic acid, Pyridine, Piperidine | (E)-3-(1-Benzofuran-2-yl)propenoic acid | 88.9% |

| 2 | (E)-3-(1-Benzofuran-2-yl)propenoic acid | SOCl₂, NaN₃, Diphenyl ether (heat) | nih.govBenzofuro[3,2-c]pyridin-1(2H)-one | 82.6% |

| 3 | nih.govBenzofuro[3,2-c]pyridin-1(2H)-one | POCl₃ | 1-Chloro- nih.govbenzofuro[3,2-c]pyridine | - |

| 4 | 1-Chloro- nih.govbenzofuro[3,2-c]pyridine | Zn, Acetic acid | nih.govBenzofuro[3,2-c]pyridine | 65% |

Formation of Benzofuro-Pyrimidine Derivatives

Benzofuro-pyrimidine derivatives are commonly synthesized by constructing the pyrimidine (B1678525) ring onto a benzofuran scaffold. nih.govresearchgate.net A widely used method involves the cyclocondensation of a benzofuran chalcone intermediate with a three-atom component like urea, thiourea, or guanidine (B92328). nih.gov this compound is an ideal starting point for generating the necessary chalcone precursor.

The general synthetic sequence is:

Claisen-Schmidt Condensation: this compound undergoes a base-catalyzed Aldol (B89426) condensation with an appropriate ketone (e.g., a 2-acetylbenzofuran) to form a 1,3-diaryl-2-propen-1-one, which is a chalcone. The resulting chalcone contains the 3-chlorobenzofuran (B1601996) moiety.

Cyclocondensation: The benzofuran chalcone is then reacted with urea, thiourea, or guanidine hydrochloride. This reaction typically proceeds in the presence of a base and results in the formation of the six-membered pyrimidine ring fused to the benzofuran core, yielding benzofuro[3,2-d]pyrimidine derivatives. nih.govresearchgate.net

The choice of reagent in the second step determines the substitution on the newly formed pyrimidine ring:

Urea yields a hydroxypyrimidine derivative. nih.gov

Thiourea yields a thiopyrimidine (mercaptopyrimidine) derivative. nih.gov

Guanidine yields an aminopyrimidine derivative. nih.gov

This modular approach allows for the synthesis of a library of substituted benzofuro-pyrimidines by varying both the ketone used in the chalcone synthesis and the reagent used for the final cyclization. nih.gov

Acetylation and Formylation of Derivatives

While direct Friedel-Crafts acylation of the benzofuran ring can suffer from poor regioselectivity, alternative methods have been developed for the specific introduction of acyl (acetylation) and formyl groups onto the benzofuran nucleus, particularly at the C-3 position. nih.gov One such strategy involves the rearrangement of 2-hydroxychalcone (B1664081) derivatives, which can be conceptually linked to the reactivity of the title compound.

A method for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans proceeds through the transformation of cyclized 2,3-dihydrobenzofuran (B1216630) intermediates derived from 2-hydroxychalcones. nih.gov The reaction conditions dictate which isomer is formed:

3-Acylbenzofurans are obtained under basic or weakly acidic conditions via aromatization coupled with the elimination of a leaving group. nih.gov

3-Formylbenzofurans are generated under strongly acidic conditions (e.g., p-TsOH) in a specific solvent like hexafluoroisopropanol ((CF₃)₂CHOH). The proposed mechanism involves a diprotonated intermediate that undergoes THF ring opening, followed by ring-closure at the ketone moiety and subsequent aromatization to yield the 3-formyl product. nih.gov

This methodology provides a pathway to introduce formyl and acyl groups at the C-3 position of the benzofuran ring system, a transformation that is synthetically challenging via classical electrophilic substitution. nih.gov

| Starting Intermediate | Conditions | Product Type | Key Transformation |

|---|---|---|---|

| 2,3-Dihydrobenzofuran derivative | Weakly acidic or basic | 3-Acylbenzofuran | Aromatization via elimination |

| 2,3-Dihydrobenzofuran derivative | p-TsOH in (CF₃)₂CHOH | 3-Formylbenzofuran | Rearrangement via diprotonated intermediate |

Applications in Advanced Medicinal Chemistry Research and Biological Activity Studies of 3 Chloro 1 Benzofuran 2 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies for Benzofuran (B130515) Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. For benzofuran derivatives, these studies have provided valuable insights into how specific structural modifications influence their biological activities. nih.govnih.gov

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring has been shown to significantly enhance the biological activities of these compounds, including their anticancer and antimicrobial properties. nih.govmdpi.com This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on biological macromolecules, thereby improving binding affinity. nih.govmdpi.com

The position of the halogen substituent on the benzofuran ring is a critical determinant of its biological activity. nih.govmdpi.com For instance, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran scaffold has been associated with maximum cytotoxic activities. nih.gov Halogenation can also influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets. mdpi.com

Research has shown that brominated derivatives of benzofuran can exhibit significant cytotoxic activity against various cancer cell lines. mdpi.com For example, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov Similarly, chloro-substituted benzofuran derivatives have demonstrated enhanced antibacterial and antifungal potencies. rsc.org

Table 1: Impact of Halogen Substitution on Biological Activity

Modifications at the C-2 and C-5 positions of the benzofuran scaffold have been identified as crucial for modulating the cytotoxic and antimicrobial activities of its derivatives. rsc.org

Early SAR studies indicated that substitutions with ester or heterocyclic rings at the C-2 position were critical for the cytotoxic activity of benzofuran compounds. nih.gov These modifications can significantly influence the selectivity of the compounds towards cancer cells over normal cells. nih.gov For instance, the incorporation of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been highlighted as significant in determining the antiproliferative activity of benzofuran derivatives. nih.gov

Substituents at the C-5 position, such as hydroxyl, halogen, and amino groups, are closely related to the antibacterial activity of benzofuran derivatives. rsc.org Benzofurans with a hydroxyl group at the C-5 position have demonstrated antifungal activity. researchgate.net The introduction of electron-withdrawing groups like halogens and nitrile at the C-5 position can result in moderate osteoblastogenic activity. jst.go.jp

For example, the presence of hydroxyl, thiol, and amino groups in a pyrimidine (B1678525) ring attached to a benzofuran scaffold significantly contributes to their antimicrobial activities. rsc.org Similarly, a hydroxyl group at the C-6 position of the benzofuran ring is considered essential for antibacterial activity. nih.gov The functional groups at the C-3 position are also important in determining the antibacterial selectivity of these compounds. rsc.org

The reactivity of the benzofuran ring itself is influenced by the substituents. Electrophilic substitution generally occurs at the C-2 position. rsc.org The presence of electron-donating or electron-withdrawing groups can either activate or deactivate the ring towards certain chemical reactions, which is a key consideration in the synthesis of new derivatives.

Research into Antimicrobial Properties

Benzofuran derivatives have been extensively investigated for their potential as antimicrobial agents, showing activity against a broad spectrum of bacteria and fungi. nih.govbohrium.comrsc.orgtaylorandfrancis.comjocpr.com

Numerous studies have demonstrated the antibacterial potential of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. nih.govrsc.org The antibacterial efficacy is often influenced by the nature and position of substituents on the benzofuran core. taylorandfrancis.com

For example, certain benzofuran-triazole hybrids have shown potent antibacterial activity, with some compounds exhibiting activity comparable to standard antibiotics like penicillin. nih.gov The presence of electron-donating groups on an associated phenyl ring was found to enhance activity against Bacillus subtilis. nih.gov In another study, benzofuran derivatives with a hydroxyl group at the C-4 position displayed excellent antibacterial activity against Staphylococcus aureus and MRSA. nih.gov

Some research has indicated that substitutions at the C-6 and C-3 positions of benzofuran derivatives can greatly impact their antibacterial activity and strain specificity. nih.gov Compounds bearing a hydroxyl group at C-6 have shown excellent antibacterial activities against a range of strains. nih.gov

Table 2: Selected Benzofuran Derivatives and their Antibacterial Activity

Derivatives of benzofuran have also shown significant promise as antifungal agents. nih.govbohrium.comrsc.orgtaylorandfrancis.comjocpr.com The antifungal activity is, similar to antibacterial action, highly dependent on the structural features of the molecule.

For instance, benzofuran-5-ol (B79771) derivatives have been identified as potent antifungal agents, with some compounds completely inhibiting the growth of various fungal species at low concentrations. nih.gov Novel benzofuran-triazole hybrids have also been designed and synthesized, exhibiting moderate to satisfactory in vitro antifungal activity against several pathogenic fungi. nih.gov

Halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated antifungal activity against Candida species. researchgate.net Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and its chloro-analogue were found to be active against C. albicans. researchgate.net Furthermore, some fused benzofuran derivatives containing a thiazolo[3,2-a]benzimidazole nucleus have exhibited potent antifungal activity. nih.gov

Research into Antiviral Activity

Derivatives of the benzofuran scaffold have been a subject of investigation for their potential as antiviral agents against a variety of DNA and RNA viruses. nih.gov Research has identified certain benzofuran derivatives with specific activity against respiratory syncytial virus (RSV) and influenza A virus. nih.gov

More recent studies have focused on the role of benzofuran derivatives as immune modulators. A 2024 study identified certain benzofuran compounds as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for sensing cytosolic DNA and inducing type I interferons (IFN-I). nih.gov This mechanism provides a host-targeting strategy for broad-spectrum antiviral activity. nih.gov In this research, several benzofuran derivatives were found to inhibit the replication of human coronavirus 229E and SARS-CoV-2 at micromolar and even nanomolar concentrations, respectively. nih.gov The antiviral effect was confirmed to be dependent on IFN production, highlighting their potential as novel immunostimulatory compounds for antiviral therapies. nih.gov Other research has also explored benzofuran derivatives for activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). rsc.orgnih.gov

Research into Anticancer Potential and Mechanistic Insights

The benzofuran moiety is a key component in many compounds being explored for their anticancer potential. rsc.orgnih.gov Synthetic derivatives are of particular interest, with research focusing on their ability to inhibit cancer cell proliferation and induce cell death. mdpi.com

Halogenated derivatives of benzofuran have shown significant and selective toxicity toward human leukemia cells. nih.gov Studies have evaluated these compounds against various leukemia cell lines, including chronic myelogenous leukemia (K562), acute promyelocytic leukemia (HL-60), and acute T-cell leukemia (MOLT-4). mdpi.comnih.gov

One brominated derivative, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, proved to be highly and selectively toxic to both K562 and HL-60 cells, with IC₅₀ values of 5.0 µM and 0.1 µM, respectively. nih.goveurekaselect.com Notably, this compound showed no cytotoxicity toward normal human endothelial cells (HUVEC), indicating a selective anticancer effect. nih.goveurekaselect.com Further research has confirmed that some of the most active benzofuran derivatives demonstrate selective action against K562 cells while remaining non-toxic to healthy cells. nih.gov Preliminary results for benzofuran[3,2-d]pyrimidine derivatives also showed good antitumor activity against K562 and CEM leukemia cell lines. researchgate.net

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5.0 | nih.goveurekaselect.com |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | 0.1 | nih.goveurekaselect.com |

The anticancer activity of benzofuran derivatives has been assessed against a wide panel of human carcinoma cell lines. These include cervical (HeLa), breast (MCF-7, HCC1806), lung (A549), liver (HepG2), and colon (HT-29) cancer cells. nih.govmdpi.comnih.gov

In one study, a series of benzofuran-based chalcone (B49325) derivatives displayed potent anticancer activity against HCC1806, HeLa, and A549 cell lines. nih.gov Another study found that certain brominated benzofuran derivatives exhibited significant cytotoxic activity against HeLa cells. nih.govmdpi.com Benzofuran-indole hybrids have also been identified as potent and selective inhibitors against non-small-cell lung cancer (NSCLC) cell lines PC9 and A549. mdpi.com The broad-spectrum activity of these compounds makes them promising candidates for further development. nih.gov

| Compound Class | Cell Line | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Benzofuran-chalcone derivative (4g) | HCC1806 (Breast) | 5.93 µM | nih.gov |

| Benzofuran-chalcone derivative (4g) | HeLa (Cervical) | 5.61 µM | nih.gov |

| Benzofuran-indole hybrid (8aa) | PC9 (Lung) | 0.32 µM | mdpi.com |

| Benzofuran-indole hybrid (8aa) | A549 (Lung) | 0.89 µM | mdpi.com |

Mechanistic studies have revealed that benzofuran derivatives exert their anticancer effects through the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). rsc.org The remarkable cytotoxicity of compounds like 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone in K562 leukemia cells was found to result from the induction of apoptosis. nih.gov

Further investigations into the molecular mechanisms show that these compounds can trigger apoptosis through various pathways. Some derivatives induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases, key enzymes in the apoptotic cascade. nih.gov Other benzofuran derivatives have been shown to arrest the cell cycle, often in the G2/M phase, preventing cancer cells from dividing. rsc.orgtandfonline.com For instance, one derivative was found to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to G2/M arrest and subsequent apoptosis in HepG2 cells. rsc.org

The introduction of halogen atoms, such as chlorine and bromine, into the benzofuran scaffold is a key strategy for enhancing anticancer activity. nih.gov Research consistently shows that halogenation can significantly increase the cytotoxicity of these compounds. nih.govnih.gov This is partly attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov

Crucially, halogenation can also be a critical determinant of a compound's selective toxicity toward cancer cells over normal cells. nih.govnih.gov For example, the brominated derivative highly active against leukemia cells showed no toxicity to normal HUVEC cells. nih.goveurekaselect.com The position of the halogen on the benzofuran ring is a critical factor in its biological activity. nih.gov Structure-activity relationship (SAR) analyses indicate that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increases cytotoxicity. nih.govmdpi.com Studies also suggest that brominated derivatives may be more cytotoxic than their chlorinated counterparts. nih.gov

Current research trends in the development of benzofuran-based anticancer agents are focused on several key areas. A major approach involves the synthesis of hybrid molecules, where the benzofuran scaffold is combined with other biologically active heterocyclic structures like chalcones, imidazoles, and triazoles. nih.gov This strategy aims to leverage synergistic effects to create more potent cytotoxic agents. nih.gov

There is a strong emphasis on designing novel therapies with enhanced efficacy and improved safety profiles compared to conventional treatments. nih.govmdpi.com Researchers are actively exploring structure-activity relationships to understand how specific chemical modifications influence anticancer potency and selectivity. nih.govnih.gov The ultimate goal is to develop new drugs that can specifically target and destroy cancer cells, overcoming issues of drug resistance while minimizing the adverse side effects often associated with traditional chemotherapy. nih.govmdpi.com

Research into Anti-inflammatory Properties

Benzofuran derivatives are recognized for their significant anti-inflammatory potential. nih.gov The core structure is a key feature in a variety of natural and synthetic compounds that exhibit anti-inflammatory effects. mdpi.com Research has focused on synthesizing novel benzofuran hybrids to explore and enhance these properties.

One area of investigation involves the creation of heterocyclic/benzofuran hybrids. mdpi.com By combining the benzofuran nucleus with other heterocyclic moieties known for anti-inflammatory effects, such as piperazine, tetrazole, and imidazole, researchers have developed new compounds with promising activity. mdpi.com For instance, certain benzofuran-piperazine hybrids have demonstrated a dose-dependent inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com One particular piperazine/benzofuran hybrid, compound 5d , showed a potent inhibitory effect on NO generation with an IC50 value of 52.23 ± 0.97 μM and low cytotoxicity. mdpi.com Further studies revealed that this compound could significantly down-regulate the secretion of pro-inflammatory factors like COX-2, TNF-α, and IL-6. mdpi.com

The mechanism of action for some of these derivatives is believed to be linked to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. mdpi.com The anti-inflammatory activity of benzofuran derivatives bearing oxadiazole, pyrazole (B372694), and benzotriazole (B28993) nuclei has also been reported. mdpi.com These findings highlight the versatility of the benzofuran scaffold in the design of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Type | Target/Assay | Potency (IC50) |

|---|---|---|---|

| 5d | Piperazine/benzofuran hybrid | Nitric Oxide (NO) inhibition | 52.23 ± 0.97 μM |

Research into Antioxidant Properties

The benzofuran nucleus is a structural component of many compounds with notable antioxidant properties. ijpsonline.com The antioxidant potential of these derivatives is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

A variety of substituted benzofuran derivatives have been synthesized and evaluated for their in vitro antioxidant activity using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijpsonline.com In some studies, certain synthesized benzofuran derivatives have shown very good antioxidant activity, comparable to standard antioxidant agents like L-ascorbic acid. ijpsonline.com For example, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antioxidant activities. nih.gov One derivative, compound 1j (with an -OH substitution at the R3 position), was found to scavenge DPPH radicals and inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. nih.gov

The structural features of these derivatives, such as the presence and position of hydroxyl and other substituent groups on the benzofuran ring system, play a crucial role in their antioxidant capacity. nih.govmdpi.com Research has also explored 3,3-disubstituted-3H-benzofuran-2-one derivatives, with some compounds demonstrating the ability to reduce intracellular reactive oxygen species (ROS) production in cellular models of neurodegeneration. mdpi.com

Table 2: Antioxidant Activity of a Selected Benzofuran Derivative

| Compound | Type | Activity |

|---|---|---|

| 1j | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Moderate DPPH radical scavenging and appreciable inhibition of lipid peroxidation |

Investigations into Other Biological Activities

Beyond their anti-inflammatory and antioxidant properties, derivatives of 3-Chloro-1-benzofuran-2-carbaldehyde are precursors to compounds with a diverse array of other biological activities.

The benzofuran scaffold is present in natural products that exhibit immunosuppressive properties. For instance, Ailanthoidol, a natural benzofuran, is known for its immunosuppressive activity. mdpi.com This has prompted research into synthetic benzofuran derivatives as potential immunosuppressive agents. While specific studies deriving from this compound are not extensively detailed in the provided context, the general potential of the benzofuran class of compounds in this therapeutic area is recognized.

The versatility of the benzofuran structure has also been explored for its potential analgesic and antihyperglycemic effects. nih.govnih.gov

In the realm of analgesia, various benzofuran derivatives have been synthesized and evaluated for their pain-relieving properties. nih.gov

For antihyperglycemic activity, research has focused on designing and synthesizing benzofuran-based compounds that can modulate blood glucose levels. rsc.orgnih.gov A series of benzofuran-based chromenochalcones were synthesized and showed significant glucose uptake stimulatory effects in skeletal muscle cells. rsc.orgnih.gov Several of these compounds demonstrated a significant reduction in blood glucose levels in streptozotocin-induced diabetic rat models. rsc.orgnih.gov One compound, in particular, was found to improve postprandial and fasting blood glucose levels, oral glucose tolerance, and serum insulin (B600854) levels in db/db mice after a 15-day treatment period. rsc.orgnih.gov

The benzofuran scaffold has been identified as a promising framework for the development of novel anti-HIV agents. rsc.orgnih.gov Researchers have synthesized and evaluated various benzofuran derivatives for their ability to inhibit different stages of the HIV life cycle.

One study focused on novel pyrazole derivatives synthesized from 3-benzoylbenzofurans. rsc.orgnih.gov Two of the 3-benzoylbenzofuran precursors, 3g and 4b , and two of the resulting pyrazoles, 5f and 5h , were identified as potent inhibitors in pseudovirus assays. rsc.orgnih.gov Further mechanistic studies revealed that compounds 3g and 4b acted as non-nucleoside reverse transcriptase inhibitors, while 5f and 5h inhibited HIV entry. nih.gov Additionally, compounds 3g , 4b , and 5h were found to be mild inhibitors of HIV-1 protease, with 5f being the most active protease inhibitor with an IC50 value of 31.59 ± 3.83 μM. nih.gov

These findings underscore the potential of benzofuran derivatives as multifaceted anti-HIV agents, capable of targeting different viral enzymes and processes. rsc.orgnih.gov

Table 3: Anti-HIV Activity of Selected Benzofuran and Pyrazole Derivatives

| Compound | Type | Mechanism of Action | Potency (IC50) |

|---|---|---|---|

| 3g | 3-Benzoylbenzofuran | Non-nucleoside reverse transcriptase inhibitor | - |

| 4b | 3-Benzoylbenzofuran | Non-nucleoside reverse transcriptase inhibitor | 0.49 ± 0.11 μM (Q23 pseudovirus) |

| 5f | Pyrazole derivative | HIV entry inhibitor, Protease inhibitor | 0.39 ± 0.13 μM (Q23 pseudovirus), 31.59 ± 3.83 μM (Protease) |

| 5h | Pyrazole derivative | HIV entry inhibitor | - |

The structural framework of benzofuran has been utilized to design inhibitors for a variety of enzymes implicated in different diseases.

Sigma Receptors: While not directly linked to this compound in the provided results, benzofuran-based structures have been explored as ligands for sigma receptors, which are involved in a range of central nervous system disorders.

Pim-1 Kinase: Pim-1 kinase is a proto-oncogene implicated in several human cancers. Benzofuran derivatives have been identified as inhibitors of this enzyme. One study identified 5-bromobenzofuran-2-carboxylic acid as a Pim-1 kinase inhibitor with an IC50 of 8.1 uM. rsc.org Structure-guided drug design led to the development of more potent inhibitors, with one derivative exhibiting an IC50 of 0.001 uM. rsc.org

Farnesyl Transferase: Farnesyl transferase is a key enzyme in the post-translational modification of proteins involved in cell signaling, including the Ras protein, which is implicated in cancer. Benzofuran-based farnesyltransferase inhibitors have been designed and synthesized as potential anti-tumor agents. One such derivative, 11f , demonstrated potent enzyme inhibitory activity with an IC50 of 1.1 nM and showed antitumor activity in human cancer xenografts in mice.

Topoisomerase I and Carbonic Anhydrase: Research into benzofuran derivatives as inhibitors of topoisomerase I and carbonic anhydrase is an ongoing area of medicinal chemistry, leveraging the versatile benzofuran scaffold to develop new therapeutic agents.

Table 4: Enzyme Inhibitory Activity of Selected Benzofuran Derivatives

| Derivative Class | Target Enzyme | Compound | Potency (IC50) |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | Pim-1 Kinase | 5-bromobenzofuran-2-carboxylic acid | 8.1 uM |

| Benzofuran derivative | Pim-1 Kinase | Derivative of 5-bromobenzofuran-2-carboxylic acid | 0.001 uM |

| Benzofuran derivative | Farnesyl Transferase | 11f | 1.1 nM |

Cellular Interaction Mechanisms (e.g., chloride ion accumulation at cellular level)

While direct studies on the specific cellular interaction mechanisms of this compound leading to chloride ion accumulation are not extensively documented in publicly available research, the broader class of benzofuran derivatives has been investigated for its modulatory effects on chloride channels. These channels are crucial for maintaining cellular homeostasis, and their dysfunction is implicated in various diseases. Research into the interaction of benzofuran compounds with these channels provides a foundational understanding of their potential cellular mechanisms of action.

A significant area of investigation has been the role of benzofuran derivatives as inhibitors of calcium-activated chloride channels (CaCCs). These channels, such as the transmembrane protein 16A (TMEM16A), are key regulators of physiological processes including epithelial secretion and smooth muscle contraction. A study focused on a series of novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids demonstrated their potent inhibitory activity on TMEM16A. nih.govnih.gov

The research involved the synthesis and evaluation of thirty new benzofuran derivatives for their ability to inhibit TMEM16A, using short-circuit current measurements in Fischer rat thyroid (FRT) cells that express human TMEM16A. nih.govnih.gov The findings revealed that compounds with a free carboxylic acid group exhibited significant inhibitory effects. nih.govnih.gov This suggests that the carboxylic acid moiety is a critical pharmacophore for the interaction with the chloride channel.

Several of the synthesized compounds displayed excellent CaCC inhibition, with IC₅₀ values in the low micromolar range. nih.govnih.gov The structure-activity relationship (SAR) analysis from this research indicated that the nature of the substituent at the 2-position of the benzofuran ring, as well as the substitution pattern on the benzyloxy group at the 5-position, significantly influences the inhibitory potency. nih.gov For instance, compounds featuring a naphthyl group at the 2-position of the benzofuran core generally showed better inhibition compared to those with tolyl or anisyl groups. nih.gov Furthermore, derivatives with a fluoro or bromo substituent on the benzyloxy group demonstrated enhanced inhibition of these calcium-activated chloride channels. nih.gov

The table below summarizes the inhibitory activity of selected 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acid derivatives on TMEM16A.

| Compound ID | R (at position 2) | R' (on benzyloxy group) | IC₅₀ (µM) |

| B02 | 4-Tolyl | 4-Fluoro | <6 |

| B13 | 4-Anisyl | 4-Fluoro | <6 |

| B21 | 1-Naphthyl | 2-Fluoro | <6 |

| B23 | 1-Naphthyl | 4-Fluoro | <6 |

| B25 | 1-Naphthyl | 2-Bromo | 2.8 ± 1.3 |

| B27 | 1-Naphthyl | 3-Bromo | <6 |

| B28 | 1-Naphthyl | 4-Bromo | <6 |

| B29 | 2-Naphthyl | 2-Fluoro | <6 |

This research provides compelling evidence that the benzofuran scaffold can serve as a template for the design of potent chloride channel inhibitors. The observed inhibition of CaCCs by these derivatives would lead to a decrease in chloride ion efflux from the cell, which could indirectly contribute to an alteration in the intracellular chloride ion concentration. While this study does not directly implicate this compound, it establishes a clear precedent for the interaction of benzofuran-based compounds with cellular chloride transport mechanisms, offering a plausible avenue for their biological activity.

Computational and Theoretical Studies on 3 Chloro 1 Benzofuran 2 Carbaldehyde and Its Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to simulate the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

The application of molecular docking in the study of benzofuran (B130515) derivatives, including analogs of 3-Chloro-1-benzofuran-2-carbaldehyde, follows a standardized yet flexible protocol. Initially, the three-dimensional structures of the ligands are generated and optimized using computational chemistry software. For the protein target, crystal structures are typically retrieved from databases like the Protein Data Bank (PDB).

Standard docking protocols involve preparing the protein by removing water molecules, adding hydrogen atoms, and defining the binding site or active site pocket. Software such as AutoDock Vina, Discovery Studio, and PyMOL are commonly employed for these simulations. researchgate.netafricanjournalofbiomedicalresearch.com For instance, in studies of benzofuran derivatives with potential antibacterial activity, computational docking is performed using tools like AutoDock Vina to understand the interactions with bacterial protein targets. researchgate.netafricanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com The process often involves creating a grid box that encompasses the active site of the protein to guide the docking of the ligand. orientjchem.org

These protocols are instrumental in structure-based drug design, allowing for the virtual screening of large libraries of compounds and the rational design of new derivatives with improved binding affinities and therapeutic potential. nih.gov The insights gained from docking studies can guide the chemical synthesis of novel benzofuran analogs with enhanced biological activities, such as anticancer or antibacterial properties. atmiyauni.ac.in

Molecular docking simulations provide quantitative predictions of binding affinity, typically expressed as a docking score or binding energy in kcal/mol. Lower binding energy values indicate a more stable ligand-receptor complex and thus, a higher predicted affinity. orientjchem.org For various benzofuran derivatives, docking studies have predicted binding energies ranging from -6.9 to -10.4 kcal/mol against different protein targets. researchgate.netafricanjournalofbiomedicalresearch.com

These simulations also reveal the specific molecular interactions that stabilize the ligand within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in a study of benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors for lung cancer, docking analysis identified key hydrogen bond interactions with residues such as Thr766 and Asp831. nih.gov Similarly, for benzofuran derivatives targeting proteins involved in bacterial mechanisms, docking studies can elucidate interactions with crucial amino acid residues in the active site. nih.gov

The addition of halogen atoms, such as the chlorine in this compound, has been observed to enhance anticancer activities in some benzofuran derivatives. nih.gov This is often attributed to the formation of halogen bonds, which are attractive interactions between an electrophilic region associated with the halogen and a nucleophilic site on the protein, thereby improving binding affinity. nih.gov

Table 1: Predicted Binding Affinities of Selected Benzofuran Analogs Against Various Protein Targets

| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | EGFR-TKD | 4HJO | -9.6 to -10.2 |

| Nitrobenzofuran-3-yl hydrazine (B178648) derivatives | Bacterial Protein | 1AJ6 | -6.9 to -10.4 |

| 1-Benzofuran conjugated with pyrazole (B372694) and chalcone (B49325) | Breast Cancer Target | 8G2M | -7.9 |

Note: The data in this table is based on studies of various benzofuran analogs and is intended to be representative of the binding affinities that could be expected for compounds in this class. The specific binding affinity of this compound would depend on the specific protein target.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular and versatile method in computational chemistry and materials science.

DFT calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

DFT can also be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, chemical potential, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, a theoretical study on benzofused thieno africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comfurans using DFT revealed differences in the stability and reactivity of isomers based on these descriptors. nih.gov

Table 2: Calculated Electronic Properties of a Benzofuran Analog (1-benzofuran-2-carboxylic acid)

| Parameter | Value (eV) |

|---|---|

| E HOMO | -6.367 |

| E LUMO | -1.632 |

| Ionization potential (I) | 6.367 |

| Electron affinity (A) | 1.632 |

| Chemical potential (µ) | -3.999 |

Note: This data is for 1-benzofuran-2-carboxylic acid and serves as an illustrative example. The electronic properties of this compound would be influenced by its specific substituents.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For benzofuran derivatives, DFT has been successfully employed to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

A key application of computational studies is to establish a correlation between calculated molecular properties and experimentally observed biological activities. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models use statistical methods to relate the chemical structure and physicochemical properties of a series of compounds to their biological activity.

For benzofuran derivatives, QSAR studies have been conducted to understand the structural requirements for their antioxidant and other biological activities. africanjournalofbiomedicalresearch.com These studies often use descriptors derived from DFT calculations, such as HOMO-LUMO energies, dipole moment, and various electronic and steric parameters. By identifying the key molecular features that contribute to a particular biological activity, QSAR models can guide the design of new, more potent analogs. nih.gov The halogenation of the benzofuran ring has been shown to significantly increase anticancer activities, and this can be rationalized through computational analysis of how halogens influence the electronic properties and binding interactions of the molecules. nih.gov

In Silico Predictions for Biological Activity and ADME Properties (Excluding Specific Toxicity Profiles)

Predicted Biological Activities via Molecular Docking

Molecular docking is a primary computational technique used to predict how a molecule, such as a benzofuran derivative, binds to the active site of a biological target, typically a protein or enzyme. nih.gov This method calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. Such studies have been performed on various benzofuran analogs to explore their potential therapeutic applications. orientjchem.orgresearchgate.net

Research has shown that the benzofuran scaffold is a promising framework for developing agents with a wide range of biological activities. researchgate.netnih.govrsc.org For instance, computational screening of benzofuran-1,2,3-triazole hybrids identified several potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The top-ranked compounds in this virtual screen exhibited strong binding energies, suggesting a high affinity for the EGFR active site. nih.gov Similarly, other studies have computationally evaluated benzofuran derivatives against enzymes like PI3K and VEGFR-2, which are also implicated in cancer progression. nih.gov

In the context of infectious diseases, docking studies have been used to assess the potential of benzofuran-triazine hybrids as antibacterial agents by targeting the dihydrofolate reductase (DHFR) enzyme, which is crucial for bacterial survival. nih.gov Furthermore, the interaction of substituted benzofuran carbaldehydes with Cytochrome P450 1A2 (CYP1A2), an enzyme central to drug metabolism, has been modeled, revealing binding energies that surpassed those of known reference drugs. researchgate.net

The table below summarizes representative findings from molecular docking studies on various analogs of this compound, highlighting their predicted affinities for different biological targets.

| Compound Class | Protein Target | Predicted Binding Affinity / Docking Score (kcal/mol) | Potential Biological Activity |

| Benzofuran-1,2,3-triazole hybrids | EGFR (PDB: 4HJO) | -9.6 to -10.2 | Anticancer |

| Benzofuran hybrid (Compound 8) | PI3Kα | - | Anticancer |

| Benzofuran hybrid (Compound 8) | VEGFR-2 | - | Anticancer |

| Substituted benzofuran carbaldehyde | CYP1A2 | -6.56 | Drug Metabolism Inhibition |

| Benzofuran-triazine hybrid (Compound 8e) | Dihydrofolate reductase (DHFR) | - | Antibacterial |

This table is generated based on data from multiple sources for illustrative purposes. nih.govnih.govnih.govresearchgate.net

Predicted ADME and Drug-Likeness Properties

Beyond biological activity, the success of a potential drug is highly dependent on its pharmacokinetic profile. In silico ADME prediction is a critical step to weed out compounds that are likely to fail in later development stages due to poor absorption or rapid metabolism. nih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. ajol.info

Computational tools and web servers, such as SwissADME, are frequently used to calculate key molecular descriptors for benzofuran analogs. nih.govnih.gov These descriptors include:

Molecular Weight (MW): Influences absorption and diffusion.

LogP: A measure of lipophilicity, which affects solubility and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Key determinants of binding and solubility.

Topological Polar Surface Area (TPSA): Predicts a molecule's ability to permeate cell membranes. A TPSA value below 140 Ų is often considered favorable for oral bioavailability. nih.gov

Studies on various benzofuran derivatives have shown that many compounds within this class exhibit favorable drug-like properties. nih.gov For example, computational analyses predict high intestinal absorption for many analogs. ajol.info The BOILED-Egg model, a graphical method to predict gastrointestinal absorption and blood-brain barrier (BBB) penetration, is another tool used to evaluate these compounds. nih.govajol.info The model helps to visualize whether a compound is likely to be absorbed from the gut and if it can reach the central nervous system. ajol.info

The following table presents a selection of predicted ADME and physicochemical properties for representative benzofuran analogs, demonstrating their general compliance with drug-likeness criteria.

| Property | Benzofuran Analog 1 | Benzofuran Analog 2 | Benzofuran Analog 3 | Guideline (Lipinski's Rule) |

| Molecular Weight ( g/mol ) | < 500 | < 500 | < 500 | ≤ 500 |

| LogP (Consensus) | < 5.0 | < 5.0 | < 5.0 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | < 5 | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | < 10 | < 10 | ≤ 10 |

| TPSA (Ų) | < 140 | < 140 | < 140 | N/A |

| Lipinski Rule Violations | 0 | 0 | 0 | ≤ 1 |

| Predicted GI Absorption | High | High | High | N/A |

| Predicted BBB Permeant | No | Yes | No | N/A |

This table is a composite representation based on typical in silico predictions for drug-like benzofuran analogs. nih.govnih.govnih.govajol.info

Spectroscopic and Crystallographic Characterization of 3 Chloro 1 Benzofuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis for Structural Assignment

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For 3-Chloro-1-benzofuran-2-carbaldehyde, distinct signals are expected for the aldehyde proton and the four protons on the benzene (B151609) ring.

The aldehyde proton (CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 10.0 ppm. The protons on the fused benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns depend on their position relative to the fused furan (B31954) ring and its substituents. Typically, the proton at position 7 is the most deshielded due to the influence of the furan oxygen. The signals for the aromatic protons are often observed as multiplets or distinct doublets and triplets, depending on the coupling between adjacent protons. nih.gov

In derivatives of benzofuran (B130515), the substitution pattern significantly influences the ¹H NMR spectrum. For example, in 7-methoxy-2-phenylbenzofuran, the methoxy (B1213986) group protons appear as a sharp singlet around δ 4.07 ppm. nih.gov The analysis of related dihydrobenzofuran neolignans also demonstrates how changes in the molecular structure are reflected in the proton chemical shifts and coupling constants, which are determined using techniques like Correlation Spectroscopy (COSY). researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H (CHO) | ~10.0 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) Analysis for Structural Assignment

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In this compound, distinct signals are anticipated for the aldehyde carbon, the carbons of the benzofuran core, and the carbon atom bonded to the chlorine.

The aldehyde carbonyl carbon is characteristically found far downfield, typically in the range of δ 180-195 ppm. rsc.org The carbons of the benzofuran ring system generally resonate between δ 100 and 160 ppm. The carbon atom at position 3, directly attached to the electron-withdrawing chlorine atom, would be expected to have its chemical shift influenced accordingly. The interpretation of the spectrum is often aided by advanced NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Coherence (HMBC), which help in assigning specific signals to the correct carbon atoms based on their correlation with proton signals. researchgate.net For instance, in related benzofuran derivatives, the carbon signals for the fused benzene and furan rings are well-characterized. nih.govnih.gov

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde C (CHO) | 180 - 195 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O). This band is typically observed in the region of 1685-1710 cm⁻¹, with the exact frequency influenced by conjugation with the benzofuran ring system. libretexts.org

Another key diagnostic feature for the aldehyde functional group is the C-H stretching vibration, which usually appears as one or two moderately intense bands between 2700 cm⁻¹ and 2900 cm⁻¹. libretexts.orgvscht.cz The presence of these bands is a strong indicator of an aldehyde.

Other characteristic absorptions include:

C=C stretching from the aromatic and furan rings, typically found in the 1400-1600 cm⁻¹ region.

C-O stretching of the furan ether linkage, usually appearing between 1000-1300 cm⁻¹.

C-Cl stretching , which gives rise to a band in the fingerprint region, generally between 600-800 cm⁻¹.

Spectroscopic analysis of various benzofuran derivatives confirms these assignments, with C=O stretching bands reported in the range of 1635-1644 cm⁻¹ for related compounds. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1685 - 1710 | Strong |

| Aldehyde (C-H) | Stretch | 2700 - 2900 | Moderate |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Variable |

| Furan Ether (C-O) | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₉H₅ClO₂, corresponding to a molecular weight of approximately 180.59 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be visible for the molecular ion and any chlorine-containing fragments. This pattern consists of two peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.

The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (CHO, M-29). The fragmentation of the unchlorinated parent compound, benzofuran-2-carboxaldehyde, serves as a useful reference. nist.gov For the chlorinated compound, the loss of a chlorine radical (M-35) is also a likely fragmentation pathway.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [C₉H₅³⁵ClO₂]⁺ | Molecular Ion (M⁺) | ~180 |

| [C₉H₅³⁷ClO₂]⁺ | Isotopic Molecular Ion (M+2) | ~182 |

| [C₉H₄ClO₂]⁺ | Loss of H radical | ~179 |

| [C₈H₅O₂]⁺ | Loss of Cl radical | ~145 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, the methodology has been successfully applied to numerous benzofuran derivatives. nih.govasianpubs.org The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density and, subsequently, the complete molecular structure. researchgate.net

Studies on related benzofuran structures reveal common crystallographic features. For instance, many benzofuran derivatives crystallize in monoclinic space groups such as P2₁/c. nih.govscirp.org The analysis provides definitive data on the planarity of the benzofuran ring system and the conformation of substituents. Furthermore, it elucidates the nature of intermolecular forces that stabilize the crystal lattice, such as C-H···O hydrogen bonds and π-π stacking interactions. nih.govasianpubs.org This information is crucial for understanding the solid-state properties of the material.

Table 5: Typical Crystallographic Parameters from Benzofuran Derivative Analyses

| Parameter | Typical Finding | Reference |

|---|---|---|

| Crystal System | Monoclinic, Triclinic | asianpubs.orgscirp.org |

| Space Group | P2₁/c, P-1 | asianpubs.orgscirp.org |

| Key Interactions | C-H···O hydrogen bonds, π-π stacking | nih.govasianpubs.org |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-Chloro-1-benzofuran-2-carbaldehyde

This compound is a heterocyclic aromatic compound built upon a benzofuran (B130515) core, which consists of a fused benzene (B151609) and furan (B31954) ring. Key structural features include a chlorine atom at the 3-position and a carbaldehyde (aldehyde) group at the 2-position. This substitution pattern, featuring an electron-withdrawing chlorine atom and a reactive aldehyde group, establishes the compound as a versatile intermediate in organic synthesis.

The primary and most established method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, typically a benzofuranone, using a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, a chloroiminium ion, attacks the electron-rich furan ring, leading to the introduction of the formyl group and concurrent chlorination.

The reactivity of this compound is largely dictated by its functional groups. The aldehyde moiety can undergo standard transformations such as oxidation to a carboxylic acid and reduction to an alcohol. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.

Preliminary research has indicated that this compound and its derivatives possess noteworthy biological activities. Studies have demonstrated its potential as an antitumor agent, with evidence of cell proliferation inhibition and apoptosis induction in cancer cell lines. Additionally, it has exhibited antimicrobial properties against various bacterial strains.

Identification of Research Gaps and Unexplored Chemical Space

Despite its utility as a synthetic intermediate, the full chemical potential of this compound remains largely untapped. A significant research gap exists in the exploration of its reactivity in modern organic transformations. While basic oxidation, reduction, and nucleophilic substitution have been acknowledged, its application in more complex and contemporary reactions such as multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and C-H activation/functionalization remains an underexplored domain.

The derivatization of the benzofuran core of this molecule is another area ripe for investigation. The majority of current studies focus on reactions involving the aldehyde and chloro substituents. The functionalization of the benzene portion of the molecule could lead to a vast array of novel compounds with potentially enhanced biological activities or material properties.

Furthermore, there is a scarcity of in-depth mechanistic studies concerning the reactions of this compound. A more profound understanding of the reaction pathways, transition states, and the influence of its unique electronic structure would be invaluable for optimizing existing synthetic routes and designing new ones. The development of asymmetric catalytic transformations starting from this achiral molecule to produce chiral benzofuran derivatives is another significant unexplored area.

Perspectives on Future Synthetic Advances and Methodological Innovations

Future synthetic advancements concerning this compound are likely to focus on the development of more efficient, sustainable, and diverse synthetic methodologies. While the Vilsmeier-Haack reaction is effective, it often requires harsh conditions and generates stoichiometric waste. The development of catalytic and more environmentally benign methods for the direct synthesis of this compound would be a significant step forward. This could involve innovative approaches like transition-metal-catalyzed C-H functionalization and cyclization strategies.

Methodological innovations could also focus on expanding the synthetic utility of this compound as a building block. The development of novel one-pot or tandem reaction sequences commencing from this compound would enable the rapid assembly of complex molecular architectures. For instance, a sequence involving a nucleophilic substitution at the 3-position followed by a condensation reaction at the aldehyde group could provide a streamlined route to diverse heterocyclic systems.

Furthermore, the application of enabling technologies such as flow chemistry and microwave-assisted synthesis could lead to significant improvements in reaction times, yields, and scalability for the synthesis and derivatization of this compound. These technologies could also facilitate the exploration of reaction conditions that are not accessible under traditional batch processing.

Prospects for Rational Design of Novel Benzofuran-Based Chemical Entities

The structural features of this compound make it an excellent scaffold for the rational design of new chemical entities with tailored properties. The presence of the chloro and aldehyde groups provides two distinct points for modification, allowing for the systematic exploration of the chemical space around the benzofuran core.

Computational chemistry and molecular modeling will likely play a pivotal role in the rational design of novel derivatives. Density functional theory (DFT) calculations can be employed to understand the electronic properties of the molecule and to predict its reactivity towards various reagents. This can guide the selection of appropriate reaction conditions and starting materials for the synthesis of new compounds.

For the design of biologically active molecules, structure-activity relationship (SAR) studies will be crucial. By systematically modifying the substituents on the benzofuran ring and evaluating the biological activity of the resulting compounds, it will be possible to identify the key structural features responsible for a particular therapeutic effect. This information can then be used to design more potent and selective drug candidates. Molecular docking simulations can also be utilized to predict the binding affinity of designed ligands to specific biological targets, thereby accelerating the drug discovery process.

Potential for Advanced Mechanistic Studies and Translational Research Pathways

A deeper understanding of the reaction mechanisms involving this compound is essential for advancing its chemistry. Advanced mechanistic studies employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring can provide valuable insights into the intricate details of its transformations. Such studies can help in optimizing reaction conditions and in the development of more efficient and selective synthetic methods.

The biological activities of this compound and its derivatives open up several avenues for translational research. Further investigation into its antitumor properties could lead to the development of novel anticancer agents. This would involve extensive preclinical studies, including in vivo efficacy and toxicity assessments. Similarly, its antimicrobial activity could be harnessed to combat infectious diseases, particularly in the face of rising antibiotic resistance.

Beyond medicinal chemistry, the unique electronic and photophysical properties of benzofuran derivatives suggest potential applications in materials science. The exploration of this compound as a precursor for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials represents a promising area for future research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| CAS Number | 40620-00-6 |

Table 2: Reported Biological Activities of this compound Derivatives

| Activity | Description |

| Antitumor | Inhibition of cell proliferation and induction of apoptosis in cancer cell lines. |

| Antimicrobial | Activity against various strains of bacteria. |

常见问题

Q. What are the common synthetic routes for 3-chloro-1-benzofuran-2-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation of 1-benzofuran-2-carbaldehyde using chlorinating agents like POCl₃ or SOCl₂. Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-chlorination. For instance, excess chlorinating agents may lead to side products such as 3,5-dichloro derivatives. Reaction monitoring via TLC or HPLC is recommended to track progress .

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) reduce thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) ensures precise determination of bond lengths and angles, particularly the aldehyde C=O and chloro-substituted positions .

Q. What spectroscopic techniques are most effective for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular mass, while ¹H/¹³C NMR resolves regiochemical assignments. The aldehyde proton typically appears as a singlet near δ 10.0 ppm. IR spectroscopy identifies the C=O stretch (~1680 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). Purity >98% can be validated via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the chloro group) be resolved?

Disordered atoms are refined using PART instructions in SHELXL. Constraints (e.g., SIMU, DELU) stabilize refinement. For severe disorder, twinning analysis (via PLATON) or alternative software like OLEX2 may be required. Multi-temperature data collection (e.g., 298 K vs. 100 K) can clarify dynamic disorder .

Q. What computational methods validate the electronic effects of the chloro substituent?